molecular formula C24H24N4O3S2 B11629934 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11629934
M. Wt: 480.6 g/mol
InChI Key: BGKXJWNPWZWYCK-UHFFFAOYSA-N
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Description

2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and various functional groups such as amino, nitro, and cyano groups

Preparation Methods

The synthesis of 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethylsulfanyl derivatives and thienyl compounds, followed by cyclization and functional group modifications. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thienyl and ethylsulfanyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with DNA or cellular proteins. The presence of functional groups like the nitro and cyano groups allows for specific binding to these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24N4O3S2/c1-4-32-23-16(9-10-33-23)20-17(13-25)22(26)27(14-5-7-15(8-6-14)28(30)31)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,26H2,1-3H3

InChI Key

BGKXJWNPWZWYCK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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